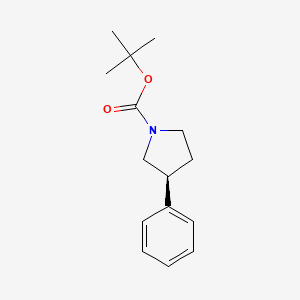
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H8ClN5. It is a derivative of tetrazine, a class of heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This compound is known for its stability and reactivity, making it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction can be summarized as follows:
Starting Materials: 6-methyl-1,2,4,5-tetrazine and methanamine.
Reaction Conditions: The reaction is conducted in an aqueous solution with hydrochloric acid as the catalyst.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The industrial production process may also involve additional steps such as solvent extraction and chromatography for further purification.
化学反応の分析
Types of Reactions
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride involves its reactivity with various molecular targets. In bioorthogonal chemistry, the compound undergoes Diels-Alder cycloaddition reactions with strained alkenes or alkynes, forming stable covalent bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems.
類似化合物との比較
Similar Compounds
- (6-Methyl-1,2,4,5-tetrazin-3-yl)phenylmethanamine hydrochloride
- (6-Methyl-1,2,4,5-tetrazin-3-yl)benzenemethanamine hydrochloride
- (6-Methyl-1,2,4,5-tetrazin-3-yl)phenol
Uniqueness
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride is unique due to its high chemical stability and reactivity, particularly in bioorthogonal reactions. Its ability to form stable covalent bonds with strained alkenes or alkynes under mild conditions sets it apart from other similar compounds. This property makes it highly valuable in applications requiring precise and specific labeling of biomolecules.
特性
分子式 |
C4H8ClN5 |
|---|---|
分子量 |
161.59 g/mol |
IUPAC名 |
(6-methyl-1,2,4,5-tetrazin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H7N5.ClH/c1-3-6-8-4(2-5)9-7-3;/h2,5H2,1H3;1H |
InChIキー |
JBENUUFGAIXBHH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


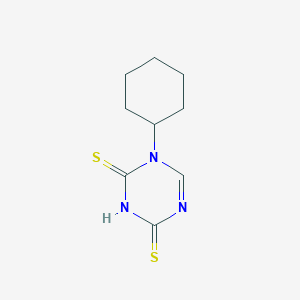
![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
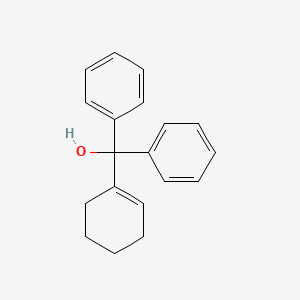
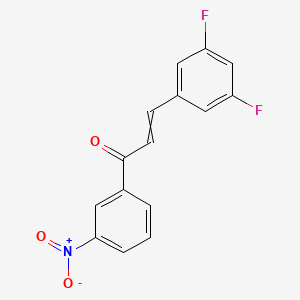


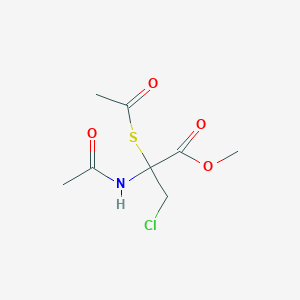
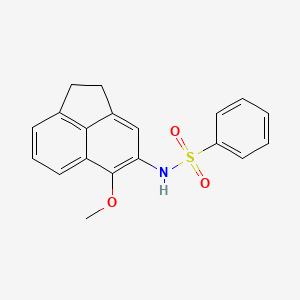
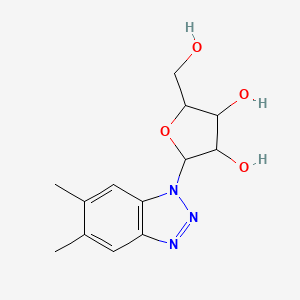
![Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate](/img/structure/B14007300.png)
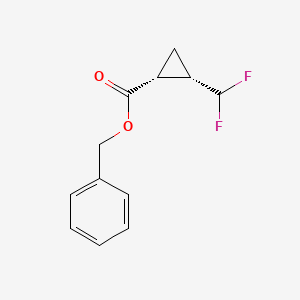
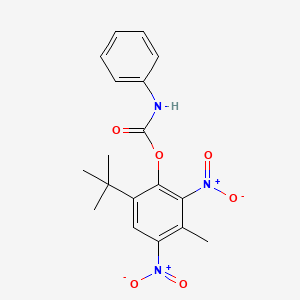
![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)
